N-(2-Nitro-4-azidobenzoyl)puromycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

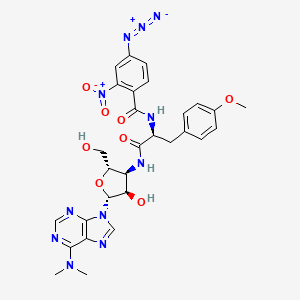

N-(2-Nitro-4-azidobenzoyl)puromycin, also known as this compound, is a useful research compound. Its molecular formula is C29H31N11O8 and its molecular weight is 661.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protein Synthesis Inhibition

This compound is primarily used to study the mechanisms of protein synthesis. Researchers utilize it to investigate how ribosomes function and how various factors can influence translation efficiency. It serves as a tool for understanding the dynamics of nascent polypeptide chains and their interactions with ribosomes.

Cancer Research

N-(2-Nitro-4-azidobenzoyl)puromycin has been explored for its potential in cancer therapy due to its ability to inhibit protein synthesis in rapidly dividing cells. The selective targeting of cancer cells makes it a candidate for developing novel anticancer therapies. For instance, studies have shown that derivatives like puromycin can enhance the efficacy of chemotherapeutic agents by inducing apoptosis in cancer cells .

Genetic Code Expansion

The compound is also utilized in genetic code expansion studies, where researchers aim to incorporate non-canonical amino acids into proteins. This application is crucial for developing proteins with novel functionalities or properties that are not achievable through natural amino acids alone .

Study on Ribosome Dynamics

A study published in Nature demonstrated the use of this compound to analyze ribosome stalling and termination rates during translation under various conditions. The results indicated that the compound could effectively halt translation at specific points, allowing researchers to map out elongation rates and understand how different factors affect ribosomal activity .

Anticancer Efficacy

In a clinical study involving leukemia cell lines, this compound was tested alongside traditional chemotherapeutics. Results showed that this compound enhanced the cytotoxic effects of these drugs, suggesting its potential as an adjunct treatment in cancer therapies .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Protein Synthesis | Inhibitor of translation | Premature termination of polypeptide synthesis |

| Cancer Therapy | Potential adjunct in chemotherapy | Enhanced efficacy against cancer cell lines |

| Genetic Code Expansion | Incorporation of non-canonical amino acids | Novel protein functionalities achieved |

Propiedades

Número CAS |

73579-23-4 |

|---|---|

Fórmula molecular |

C29H31N11O8 |

Peso molecular |

661.6 g/mol |

Nombre IUPAC |

4-azido-N-[(2S)-1-[[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-2-nitrobenzamide |

InChI |

InChI=1S/C29H31N11O8/c1-38(2)25-23-26(32-13-31-25)39(14-33-23)29-24(42)22(21(12-41)48-29)35-28(44)19(10-15-4-7-17(47-3)8-5-15)34-27(43)18-9-6-16(36-37-30)11-20(18)40(45)46/h4-9,11,13-14,19,21-22,24,29,41-42H,10,12H2,1-3H3,(H,34,43)(H,35,44)/t19-,21+,22+,24+,29+/m0/s1 |

Clave InChI |

UUGPZVWEVTVYRC-OGTWZCNESA-N |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |

SMILES isomérico |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)OC)NC(=O)C5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |

SMILES canónico |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C5=C(C=C(C=C5)N=[N+]=[N-])[N+](=O)[O-])O |

Key on ui other cas no. |

73579-23-4 |

Sinónimos |

N-(2-nitro-4-azidobenzoyl)puromycin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.